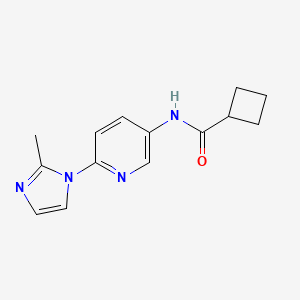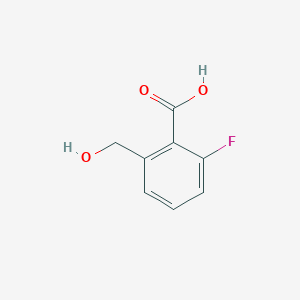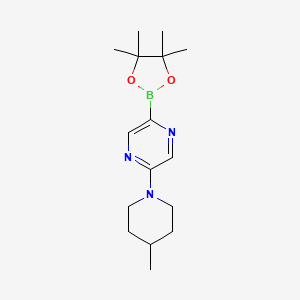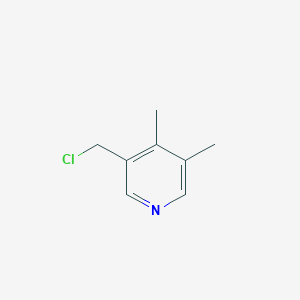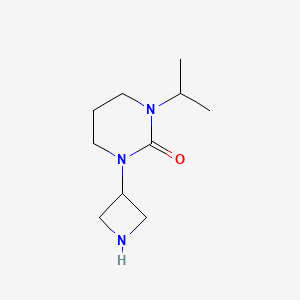
1-(azetidin-3-yl)-3-isopropyltetrahydropyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(azetidin-3-yl)-3-isopropyltetrahydropyrimidin-2(1H)-one is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an azetidine ring, a tetrahydropyrimidinone core, and an isopropyl group, which contribute to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azetidin-3-yl)-3-isopropyltetrahydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of an azetidine derivative with a suitable pyrimidinone precursor under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized for cost-effectiveness and efficiency. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions
1-(azetidin-3-yl)-3-isopropyltetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
科学的研究の応用
1-(azetidin-3-yl)-3-isopropyltetrahydropyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-(azetidin-3-yl)-3-isopropyltetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Azetidine hydrochloride
- 2-(azetidin-3-yl)ethanol
- 3-(azetidin-3-yl)-1H-pyrazole dihydrochloride
Uniqueness
1-(azetidin-3-yl)-3-isopropyltetrahydropyrimidin-2(1H)-one stands out due to its unique combination of an azetidine ring and a tetrahydropyrimidinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C10H19N3O |
|---|---|
分子量 |
197.28 g/mol |
IUPAC名 |
1-(azetidin-3-yl)-3-propan-2-yl-1,3-diazinan-2-one |
InChI |
InChI=1S/C10H19N3O/c1-8(2)12-4-3-5-13(10(12)14)9-6-11-7-9/h8-9,11H,3-7H2,1-2H3 |
InChIキー |
LDKAOAXGEYFXDX-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCCN(C1=O)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8-Dioxaspiro[3.5]nonane-2,7-dione](/img/structure/B14867052.png)
![3-Isopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B14867057.png)
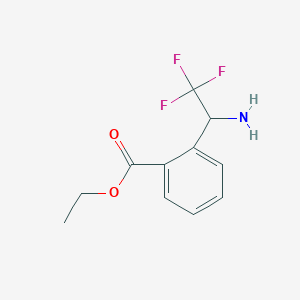
![N-methoxy-N-methylbenzo[d]thiazole-2-carboxamide](/img/structure/B14867065.png)
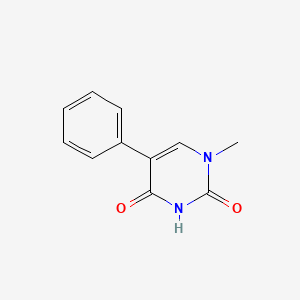
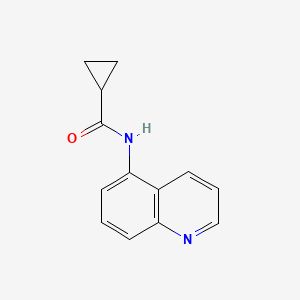

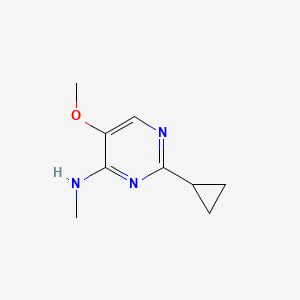
![Methyl 9-aminospiro[5.5]undecane-3-carboxylate](/img/structure/B14867081.png)

